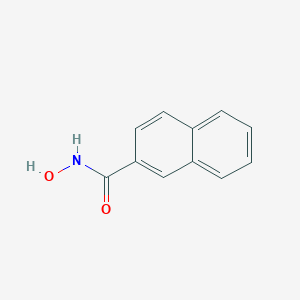
N-hydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxynaphthalene-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound N-Hydroxy-2-naphthalenecarboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
N-hydroxynaphthalene-2-carboxamide derivatives have been extensively studied for their antimicrobial properties. Several case studies highlight their effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
- In Vitro Studies : A study demonstrated that specific derivatives of this compound exhibited minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) comparable to standard antibiotics like ampicillin. For instance, compounds showed MIC values of 1.60 µM and 3.43 µM against reference strains and MRSA strains, respectively .
- Mechanism of Action : The antimicrobial activity is believed to be linked to the inhibition of bacterial respiration, as evidenced by MTT assays indicating reduced cell viability upon exposure to these compounds . Additionally, the compounds were shown to inhibit photosynthetic electron transport in spinach chloroplasts, indicating a broader spectrum of biological activity .
Anticancer Properties
The anticancer potential of this compound has been a focal point in recent research efforts.
- Cell Line Studies : A series of synthesized derivatives were tested against human colon carcinoma cell lines. Some compounds demonstrated superior antiproliferative activity compared to standard anticancer drugs, particularly against cells lacking the TP53 tumor suppressor gene. This suggests a potential for targeting specific cancer cell types based on genetic profiles .
- Mechanistic Insights : The mechanism of action appears multifaceted, involving intercalation into DNA and modulation of various signaling pathways such as Wnt/β-catenin and NF-κB. This multitargeted action enhances their therapeutic potential against different cancer types .
Biochemical Applications
Beyond antimicrobial and anticancer applications, this compound derivatives have been explored for their biochemical properties.
- Enzyme Inhibition : Research indicates that these compounds can act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies for metabolic disorders.
- Analytical Chemistry : The compound has also been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. Its structural properties allow for effective chromatographic behavior, making it suitable for pharmacokinetic studies and impurity isolation .
Summary Table of Applications
Propriétés
Numéro CAS |
10335-79-2 |
|---|---|
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
N-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H9NO2/c13-11(12-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H,12,13) |
Clé InChI |
PCJLUGWQCHMMAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NO |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)NO |
Key on ui other cas no. |
10335-79-2 |
Synonymes |
2-naphthohydroxamic acid N,N-naphthaloylhydroxylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















